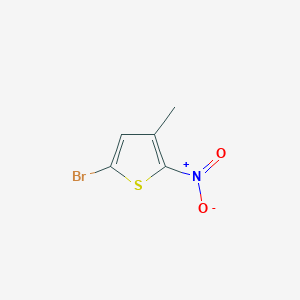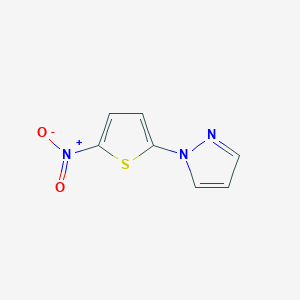
AI-942/8011547 AI-942/8011551
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AI-942/8011547 AI-942/8011551 is a useful research compound. Its molecular formula is C10H6Br2S2 and its molecular weight is 350.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl or polyaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromothiophene
- 3-bromothiophene
- 2,5-dibromothiophene
- 3,3’-dibromo-2,2’-bithiophene
Uniqueness
Eigenschaften
Molekularformel |
C10H6Br2S2 |
|---|---|
Molekulargewicht |
350.1g/mol |
IUPAC-Name |
3-bromo-2-[(Z)-2-(3-bromothiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C10H6Br2S2/c11-7-3-5-13-9(7)1-2-10-8(12)4-6-14-10/h1-6H/b2-1- |
InChI-Schlüssel |
VDOQKHMSNJVSJS-UPHRSURJSA-N |
SMILES |
C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |
Isomerische SMILES |
C1=CSC(=C1Br)/C=C\C2=C(C=CS2)Br |
Kanonische SMILES |
C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-2-[(2,7-ditert-butyl-9H-fluoren-4-yl)methylidene]-3,3-dimethylbutanoate](/img/structure/B428622.png)


![4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428633.png)

![2,4-Dibromothieno[2,3-b]thiophene](/img/structure/B428637.png)
![4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428638.png)
![6-bromothieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428639.png)
![5,6-dibromo-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428640.png)
![4-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428642.png)
![4-(Nitro)-1-methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B428644.png)
![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)


